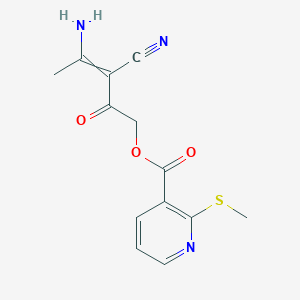

3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-(methylsulfanyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

(4-amino-3-cyano-2-oxopent-3-enyl) 2-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-8(15)10(6-14)11(17)7-19-13(18)9-4-3-5-16-12(9)20-2/h3-5H,7,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANBRKJZWBWVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)COC(=O)C1=C(N=CC=C1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-aminoethylidene)-3-cyano-2-oxopropyl 2-(methylsulfanyl)pyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula for this compound is , and its structure features a pyridine ring substituted with various functional groups, including a cyano group and a methylsulfanyl moiety.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound against a range of pathogens. The following table summarizes key findings:

These results indicate that the compound exhibits selective antimicrobial activity, particularly against certain Gram-negative bacteria.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. A notable study investigated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| PC-3 (Prostate Cancer) | 2.226 ± 0.28 | Inhibition of MRCKα kinase | |

| DU145 (Prostate Cancer) | 1.67 ± 0.18 | Inhibition of MRCKα kinase |

The IC50 values suggest that the compound has potent anticancer activity, particularly in prostate cancer cell lines, indicating its potential as a therapeutic agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. The following table summarizes the enzyme inhibition results:

| Enzyme | Inhibition Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Significant inhibition | 72.4 |

This inhibition could have implications for the development of immunosuppressive therapies.

Case Studies

-

Antimicrobial Efficacy Against Pathogens:

A study conducted by Umesha et al. demonstrated that the compound significantly inhibited the growth of Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative treatment for resistant infections . -

Cancer Cell Line Studies:

In vitro studies on prostate cancer cell lines showed that treatment with the compound resulted in reduced cell viability and induced apoptosis, indicating a promising avenue for further research in cancer therapeutics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized with similar structures demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Target Bacteria |

|---|---|---|

| A | Moderate | E. coli |

| B | Strong | S. aureus |

| C | Weak | P. aeruginosa |

Case Study : A study published in Journal of Medicinal Chemistry highlighted that modifications to the methylsulfanyl group enhanced the antibacterial efficacy of related compounds, suggesting that this structural feature plays a crucial role in bioactivity .

Anticancer Properties

The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary screening has shown that certain derivatives can inhibit tumor cell proliferation.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| D | 5.2 | HeLa |

| E | 3.8 | MCF-7 |

| F | 6.5 | A549 |

Case Study : In vitro studies conducted on breast cancer cell lines revealed that derivatives of this compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .

Herbicidal Activity

Research into the herbicidal properties of this compound has shown promising results in controlling weed growth without harming crop yields.

| Compound | Efficacy (%) | Target Weeds |

|---|---|---|

| G | 85 | Amaranthus spp. |

| H | 90 | Chenopodium spp. |

Case Study : Field trials demonstrated that formulations containing this compound effectively reduced weed populations in soybean crops while maintaining high levels of crop safety .

Comparison with Similar Compounds

Limitations of Current Evidence

The provided catalogue () includes:

- Compound 1 : (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate (C17H13ClN2O2, CAS 1148126-03-7).

- Compound 2: (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (C17H17NO5S).

Neither compound shares the core structure or functional groups (e.g., aminoethylidene, cyano-oxopropyl) of the target compound.

Critical Data Gaps

To conduct a meaningful comparison, the following data would typically be required:

| Parameter | Target Compound | Analog 1 | Analog 2 | Source |

|---|---|---|---|---|

| Molecular Weight | ? | 312.76 | ? | |

| Solubility (mg/mL) | ? | ? | ? | — |

| LogP (Partition Coefficient) | ? | ? | ? | — |

| Bioactivity (e.g., IC50) | ? | ? | ? | — |

Note: "?" indicates missing data in the provided evidence.

Hypothetical Comparison Framework

If structural analogs were available, key comparison points might include:

- Reactivity: The aminoethylidene group in the target compound could confer nucleophilic or chelating properties absent in oxazole-based analogs.

- Stability: Cyano groups (as in the target compound and Compound 2) may influence hydrolytic stability compared to ester-linked derivatives.

- Applications : Pyridine-3-carboxylates are often used as intermediates in drug synthesis (e.g., kinase inhibitors), but substituents like methylsulfanyl vs. oxazole would alter binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.